rac Alminoprofen-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

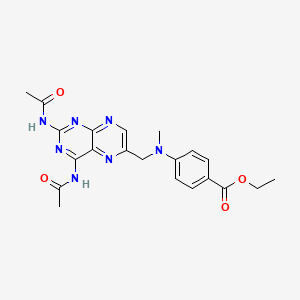

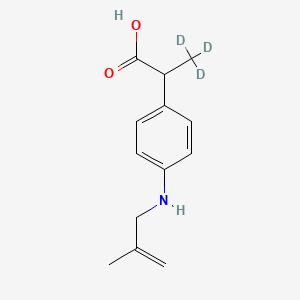

“rac Alminoprofen-d3” is the labelled analogue of Alminoprofen . It is a non-steroidal anti-inflammatory drug . The IUPAC name for this compound is 3,3,3-trideuterio-2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid .

Molecular Structure Analysis

The molecular formula of “this compound” is C13H14D3NO2 . The molecular weight is 222.30 . The canonical SMILES representation is CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O .Physical And Chemical Properties Analysis

The boiling point of “this compound” is 373.1±30.0°C at 760 mmHg . The density is 1.1±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Rac Alminoprofen-d3 has been studied extensively in scientific research. In animal models, it has been found to be effective in reducing inflammation and pain. It has also been studied in cell culture models, where it has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, it has been studied in vitro, where it has been found to inhibit the activity of cyclooxygenase-2 (COX-2).

Mecanismo De Acción

Target of Action

The primary targets of rac Alminoprofen-d3 are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

This compound acts as an inhibitor of COX-1 and COX-2 . By inhibiting these enzymes, it prevents the synthesis of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The action of this compound primarily affects the arachidonic acid pathway. By inhibiting COX-1 and COX-2, it disrupts the conversion of arachidonic acid into prostaglandins . This results in a decrease in the levels of prostaglandins, which are involved in the mediation of inflammation, pain, and fever .

Pharmacokinetics

As a nonsteroidal anti-inflammatory drug (nsaid), it is generally expected to be well absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The inhibition of COX-1 and COX-2 by this compound leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, making it a potentially useful therapeutic option in the management of conditions such as rheumatoid arthritis .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Rac Alminoprofen-d3 has several advantages and limitations for laboratory experiments. One of the main advantages is its increased selectivity, which allows it to target specific pathways and molecules. Another advantage is its decreased toxicity, which makes it safer to use in laboratory experiments. One of the main limitations is its lack of solubility in water, which can make it difficult to work with in laboratory experiments. In addition, this compound has a relatively short half-life, which can make it difficult to maintain consistent concentrations in laboratory experiments.

Direcciones Futuras

There are a number of potential future directions for rac Alminoprofen-d3. One potential direction is the development of new formulations of this compound, such as topical creams or transdermal patches, which could improve its efficacy and safety. Another potential direction is the development of new delivery systems, such as nanoparticles or liposomes, which could improve its bioavailability and increase its effectiveness. In addition, there is potential for this compound to be used in combination with other drugs or therapies, such as immunotherapy or gene therapy, to further improve its efficacy. Finally, there is potential to explore the effects of this compound on other diseases or conditions, such as cancer or neurodegenerative diseases.

Métodos De Síntesis

The synthesis of rac Alminoprofen-d3 begins with the synthesis of alminoprofen. Alminoprofen is synthesized from the reaction of 2-hydroxybenzaldehyde and 2-aminobenzoic acid, which are then reacted with an acid catalyst and a base catalyst to form alminoprofen. The next step is the cyclization of alminoprofen, which is accomplished by heating alminoprofen in the presence of an acid catalyst. This results in the formation of the cyclic structure of this compound.

Propiedades

IUPAC Name |

3,3,3-trideuterio-2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13(15)16/h4-7,10,14H,1,8H2,2-3H3,(H,15,16)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHLBGOJWPEVME-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)NCC(=C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-Benzofuro[3,2-c]pyrazole, 3a,8-bta--dihydro- (9CI)](/img/no-structure.png)